An In-depth Technical Guide on 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide on 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
IUPAC Name: 4-(2-Fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Note to the Reader: Extensive searches of scientific and technical databases have revealed a significant lack of detailed, publicly available information specifically for 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one. While the compound is commercially available[1], there is a scarcity of published research detailing its synthesis, biological activity, quantitative data, and specific experimental protocols.
Therefore, this guide will provide a comprehensive overview of the broader class of 4-Aryl-3,4-dihydronaphthalen-1(2H)-ones (also known as 4-aryl-1-tetralones), to which 4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one belongs. The methodologies, data, and discussions presented are based on closely related analogues and are intended to serve as a foundational resource for researchers and professionals in drug development.
Introduction to 4-Aryl-1-tetralones
The 1-tetralone scaffold is a prominent structural motif in a variety of natural products and pharmacologically active compounds.[2][3] The introduction of an aryl group at the 4-position creates a class of compounds with significant potential in medicinal chemistry. These molecules often serve as key intermediates in the synthesis of more complex drugs, most notably as precursors to selective serotonin reuptake inhibitors (SSRIs) like sertraline.[4] The biological significance of these compounds spans anticancer, antimicrobial, and antidepressant activities, making their synthesis and study an active area of research.[5][6]
Synthesis of 4-Aryl-1-tetralones
The synthesis of 4-aryl-1-tetralones is most commonly achieved through intramolecular Friedel-Crafts reactions. This class of reactions is a cornerstone of aromatic chemistry, enabling the formation of the fused ring system characteristic of tetralones.
General Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A prevalent method involves the cyclization of 4-arylbutyric acids or their corresponding acid chlorides. The use of Lewis acids or strong Brønsted acids facilitates the electrophilic aromatic substitution required for ring closure.
Caption: General workflow for the synthesis of 4-Aryl-1-tetralones.
Experimental Protocol: Synthesis of 4-(3',4'-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (A Sertraline Intermediate)
This protocol, adapted from patent literature, illustrates a common industrial synthesis for a closely related analogue.[7]
Materials:
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α-naphthol
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Orthodichlorobenzene (solvent)
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Anhydrous aluminium chloride (catalyst)
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Methyl ethyl ketone (for recrystallization)
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Methanol (for recrystallization)
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Deionized water
Procedure:
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In a suitable reactor, charge α-naphthol and orthodichlorobenzene.
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With agitation, add anhydrous aluminium chloride in portions, controlling the exothermic reaction.
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Heat the reaction mixture to 65°C for approximately 3 hours.
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Cool the mixture and carefully quench by pouring it into water.
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Separate the organic phase. The aqueous phase may be re-extracted with the solvent to improve yield.
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Concentrate the combined organic phases under vacuum to recover the solvent.
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The crude residue is then purified by recrystallization, typically from a solvent mixture such as methyl ethyl ketone and methanol, to yield the final product.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | 4-phenyl-3,4-dihydro-2H-naphthalen-1-one | [8] |
| Molecular Formula | C₁₆H₁₄O | [8] |
| Molecular Weight | 222.28 g/mol | [8] |
| CAS Number | 14578-68-8 | [8] |
Characterization of these compounds typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Biological Activity and Therapeutic Potential
Derivatives of 4-aryl-1-tetralone are primarily recognized for their role as intermediates in the synthesis of pharmaceuticals.
Precursors to Antidepressants
The most notable application is in the synthesis of sertraline, a widely used antidepressant. The tetralone core structure is essential for the final drug's activity. The synthesis involves the conversion of the tetralone to a ketimine, followed by reduction to form the desired cis-naphthaleneamine structure.[4]
References
- 1. 82101-34-6|4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 5. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 8. 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | C16H14O | CID 296800 - PubChem [pubchem.ncbi.nlm.nih.gov]
